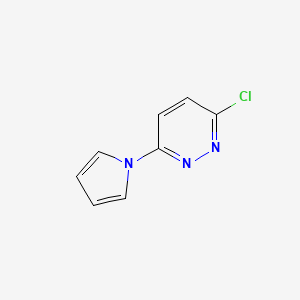

3-Chloro-6-pyrrol-1-yl-pyridazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-pyrrol-1-ylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-7-3-4-8(11-10-7)12-5-1-2-6-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQIVORYEWIDSDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70507298 | |

| Record name | 3-Chloro-6-(1H-pyrrol-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5096-76-4 | |

| Record name | 3-Chloro-6-(1H-pyrrol-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Fusion of Two Privileged Heterocycles

An In-depth Technical Guide to 3-Chloro-6-pyrrol-1-yl-pyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, outline a validated synthetic pathway, discuss its strategic importance in drug discovery, and provide essential safety and handling protocols. This document is intended to serve as a foundational resource for researchers utilizing this molecule as a key building block in the development of novel therapeutic agents and advanced materials.

In the landscape of drug discovery, the pyridazine and pyrrole rings are considered "privileged scaffolds" due to their recurrent appearance in a multitude of biologically active compounds. The pyridazine ring is an electron-deficient system characterized by a high dipole moment and a robust capacity for dual hydrogen bonding, which can be critical for molecular recognition at a biological target.[1][2] Its inclusion in molecular design can enhance polarity and potentially mitigate off-target effects, such as inhibition of cytochrome P450 enzymes or the hERG potassium channel.[1]

Conversely, the pyrrole ring is an electron-rich, five-membered aromatic heterocycle fundamental to numerous natural products and synthetic drugs, including atorvastatin and sunitinib.[3] The pyrrole moiety is a versatile modulator of key drug-like properties such as solubility, lipophilicity, and hydrogen-bonding capacity.[3]

The strategic combination of these two distinct pharmacophores into the single hybrid architecture of this compound creates a unique molecular entity. This fusion marries the electron-rich character of the pyrrole with the electron-deficient pyridazine core, yielding a scaffold with compelling electronic properties and a high potential for synergistic biological activity.[3] The chlorine atom at the 3-position serves as a versatile synthetic handle, enabling further molecular elaboration through nucleophilic substitution or cross-coupling reactions, making it an exceptionally valuable building block for creating libraries of novel compounds.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. Accurate characterization is the cornerstone of reproducible scientific research.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆ClN₃ | [4] |

| Molecular Weight | 179.6 g/mol | [4] |

| CAS Number | 5096-76-4 | [4][5] |

| Appearance | Typically an off-white to yellow solid | General knowledge |

| Purity | ≥95% (Commercially available) | [6] |

| InChI Key | LQIVORYEWIDSDK-UHFFFAOYSA-N | [6] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is both efficient and mechanistically well-understood, providing a reliable method for laboratory-scale production.

Proposed Synthetic Workflow

The logical precursor for this synthesis is 3,6-dichloropyridazine, a commercially available starting material. The pyrrole anion, generated in situ, acts as the nucleophile.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example and must be adapted based on specific laboratory conditions and safety assessments.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add anhydrous dimethylformamide (DMF).

-

Base Addition: Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil), portion-wise at 0 °C. Causality: The strong base is required to deprotonate the pyrrole (pKa ~17.5 in DMSO), forming the nucleophilic pyrrolide anion.

-

Nucleophile Formation: Slowly add a solution of pyrrole in DMF to the stirred suspension. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the anion.

-

Substrate Addition: Add a solution of 3,6-dichloropyridazine in DMF dropwise. Causality: The electron-withdrawing nature of the pyridazine ring nitrogen atoms activates the chlorine-bearing carbons towards nucleophilic attack.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress using Thin-Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 4-12 hours.

-

Workup: Cool the mixture to room temperature and carefully quench by pouring it into ice-water. A precipitate should form.

-

Purification: Collect the solid product by vacuum filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Validation: The identity and purity of the final product must be rigorously confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Role in Drug Discovery and Development

This compound is not merely a chemical curiosity; it is a strategic tool for drug discovery. Its utility stems from its role as a versatile intermediate or building block. Related chlorinated pyridazine structures have been instrumental in developing novel therapeutics for neurological disorders and cancer.[7]

The workflow below illustrates how this compound fits into a typical drug discovery pipeline.

Caption: Role of the title compound in a drug discovery workflow.

The reactive chlorine atom is the key to its versatility. It allows for the introduction of a wide array of chemical moieties through well-established reactions, enabling chemists to systematically explore the chemical space around the pyridazine-pyrrole core to optimize potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Storage

While specific toxicological data for this compound is not widely available, it is imperative to handle it with the care afforded to all novel laboratory chemicals. The following precautions are based on data from structurally related chlorinated nitrogen heterocycles.[8][9][10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, a lab coat, and chemical-resistant gloves.[8][9][10]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][10] Avoid contact with skin and eyes.[9][11] After handling, wash hands and any exposed skin thoroughly.[10][11]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical attention.[10][11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[10][11]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical advice.[10][11]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][11]

Conclusion

This compound is a thoughtfully designed molecular scaffold that offers significant potential for researchers in drug discovery and materials science. Its unique electronic properties, derived from the fusion of the pyrrole and pyridazine rings, combined with the synthetic versatility afforded by its chloro substituent, make it a valuable building block for the creation of novel and complex molecules. Adherence to rigorous synthetic validation and appropriate safety protocols will enable the scientific community to fully exploit the potential of this promising compound.

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | 5096-76-4 [chemicalbook.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. chemimpex.com [chemimpex.com]

- 8. echemi.com [echemi.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Physical Properties of 3-Chloro-6-pyrrol-1-yl-pyridazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 3-Chloro-6-pyrrol-1-yl-pyridazine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental data for this specific molecule, this document establishes a framework for its characterization. This is achieved by detailing robust, field-proven experimental protocols for determining key physical parameters such as melting point, solubility, and thermal stability. Where explicit data is unavailable, this guide leverages information from structurally analogous pyridazine derivatives to provide well-founded estimations and context. The methodologies are presented with a focus on the causality behind experimental choices, ensuring a self-validating system for researchers. This guide is intended to be a vital resource for scientists engaged in the synthesis, characterization, and application of novel pyridazine-based compounds.

Introduction: The Significance of Pyridazine Scaffolds

The pyridazine nucleus is a prominent scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] The incorporation of a pyrrole moiety and a chloro substituent, as seen in this compound (CAS No: 5096-76-4), presents a unique electronic and steric profile that is of considerable interest for the development of novel therapeutic agents.[1] A thorough understanding of the physical properties of this molecule is paramount for its successful application in drug discovery and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide provides the foundational knowledge and experimental framework necessary for the comprehensive physical characterization of this compound.

Molecular Structure and Core Properties

The foundational physical properties of a molecule are dictated by its structure. This compound possesses a molecular formula of C₈H₆ClN₃ and a molecular weight of 179.61 g/mol .[2] The molecule's structure, featuring a substituted pyridazine ring, is the primary determinant of its physical behavior.

Table 1: Core Molecular Properties of this compound

| Property | Value | Source |

| CAS Number | 5096-76-4 | [1] |

| Molecular Formula | C₈H₆ClN₃ | Derived |

| Molecular Weight | 179.61 g/mol | [2] |

| Purity (Typical) | ≥95.0% | [2] |

Thermal Properties: Melting Point and Thermal Stability

Experimental Determination of Melting Point

A precise melting point determination is a fundamental indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities will lead to a depressed and broader melting range.[3]

Protocol: Capillary Melting Point Determination

This protocol outlines the use of a standard capillary melting point apparatus.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Approximate Melting Point: A rapid heating rate (10-20 °C/min) is used to determine an approximate melting range.

-

Accurate Melting Point: A fresh sample is heated to approximately 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Diagram 1: Workflow for Melting Point Determination

Caption: A streamlined workflow for the determination of a compound's melting point.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are powerful thermoanalytical techniques to assess the thermal stability and phase transitions of a material.

-

TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures and the presence of residual solvents or water. For related pyridazine derivatives, TGA has shown high thermal stabilities with 5% weight loss temperatures exceeding 300 °C.[5]

-

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and heats of fusion.[6][7]

Protocol: TGA/DSC Analysis

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is placed in an appropriate TGA/DSC pan (e.g., aluminum).

-

Instrument Setup: The instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

-

Thermal Program: The sample is heated at a controlled rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 400 °C).

-

Data Analysis: The resulting TGA curve (weight % vs. temperature) and DSC curve (heat flow vs. temperature) are analyzed to determine the onset of decomposition, melting endotherms, and other thermal events.

Solubility Profile: A Critical Parameter

The solubility of a compound in various solvents is a critical determinant of its utility in both synthetic chemistry and pharmacology. A comprehensive solubility profile guides the choice of solvents for reactions, purification, and formulation.

Estimated Solubility

Due to the presence of nitrogen atoms capable of hydrogen bonding and the overall polarity of the molecule, this compound is expected to exhibit moderate solubility in polar organic solvents. Its solubility in aqueous media is likely to be low.

Experimental Determination of Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility.[8]

Protocol: Shake-Flask Solubility Determination

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle, and the supernatant is carefully filtered through a syringe filter (e.g., 0.22 µm PTFE) to remove undissolved solids.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Diagram 2: Shake-Flask Solubility Workflow

Caption: The standard procedure for determining thermodynamic solubility.

Spectroscopic and Chromatographic Properties

Spectroscopic and chromatographic data are essential for the structural confirmation and purity assessment of this compound. While a definitive spectrum for this compound is not publicly available, the following outlines the expected characteristics and the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridazine and pyrrole rings. The chemical shifts and coupling patterns would be characteristic of the electronic environment of each proton.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule, including C-H, C=C, C=N, and C-Cl stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this type of compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight, as well as characteristic isotopic patterns due to the presence of chlorine.

Protocol: GC-MS Analysis

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: A small volume of the sample is injected into the GC, where it is vaporized.

-

Separation: The compound travels through a capillary column, separating it from any impurities.

-

Detection: The eluted compound enters the mass spectrometer, where it is ionized, and the mass-to-charge ratio of the resulting ions is measured.

Safe Handling and Storage

Although a specific Safety Data Sheet (SDS) for this compound is not widely available, information from closely related compounds such as 3-Chloro-6-hydrazinopyridazine provides guidance on safe handling.[9]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the physical properties of this compound. By presenting detailed experimental protocols and leveraging data from analogous compounds, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The methodologies outlined herein will enable the consistent and accurate characterization of this and other novel pyridazine derivatives, facilitating their advancement through the research and development pipeline.

References

- 1. chemscene.com [chemscene.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to 3-Chloro-6-pyrrol-1-yl-pyridazine: Structure, Nomenclature, and Synthetic Significance

Executive Summary

This technical guide provides an in-depth analysis of 3-Chloro-6-pyrrol-1-yl-pyridazine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the molecule's structural features, systematic nomenclature, and core physicochemical properties. A central focus is placed on its synthetic utility, outlining a robust and logical pathway for its preparation and detailing its reactivity, which positions it as a valuable intermediate for chemical library synthesis. By combining the electron-deficient pyridazine core with the electron-rich pyrrole moiety, this scaffold offers a unique electronic and structural profile for developing novel therapeutic agents. This guide serves as a comprehensive resource, synthesizing foundational knowledge with practical, field-proven insights for professionals engaged in the exploration of novel chemical entities.

Introduction: The Strategic Value of Hybrid Heterocyclic Scaffolds

In modern drug discovery, the design of novel molecular architectures is paramount. The strategy of creating hybrid molecules by combining two or more distinct pharmacophores is a well-established approach to generate compounds with enhanced potency or entirely new biological activities.[1] The subject of this guide, this compound, is a prime example of this design philosophy.

The Pyridazine Moiety in Medicinal Chemistry

The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement endows it with unique physicochemical properties, including weak basicity, a high dipole moment, and a robust capacity for dual hydrogen bonding.[2][3] These characteristics are highly advantageous for modulating drug-target interactions.[2] Furthermore, the inherent polarity of the pyridazine core can improve metabolic stability and reduce off-target effects, such as inhibition of cytochrome P450 enzymes or interaction with the hERG potassium channel.[2][3] The pharmacological versatility of pyridazine analogs is extensive, with demonstrated activities including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[4]

The Pyrrole Ring: A Privileged Pharmacophore

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry and a fundamental component of numerous natural products and synthetic drugs.[1] Marketed pharmaceuticals containing this moiety include the cholesterol-lowering drug atorvastatin and the anticancer agent sunitinib.[1] The significance of the pyrrole scaffold lies in its ability to engage in various biological interactions and to fine-tune key drug-like properties such as solubility, lipophilicity, and hydrogen-bonding capacity.[1]

Rationale for the Pyrrole-Pyridazine Hybrid Architecture

The strategic fusion of a pyridazine ring and a pyrrole ring creates a hybrid scaffold with compelling characteristics. The electron-rich nature of the pyrrole ring complements the electron-deficient pyridazine core, resulting in a molecule with unique electronic properties.[1] This combination has been explored for developing agents with a wide range of therapeutic applications, making the this compound framework a promising starting point for the synthesis of novel derivatives in structure-activity relationship (SAR) studies.[1]

Core Compound Analysis: this compound

A thorough understanding of the core compound's structure and properties is essential for its effective utilization in research and development.

Chemical Structure and Nomenclature

The compound is systematically named according to IUPAC conventions as 3-chloro-6-(1H-pyrrol-1-yl)pyridazine .[5] The numbering of the pyridazine ring begins at one of the nitrogen atoms and proceeds in a manner that gives the substituents the lowest possible locants. The pyrrole ring is attached via its nitrogen atom (position 1) to the carbon at position 6 of the pyridazine ring. A chlorine atom is substituted at position 3 of the pyridazine ring.

Physicochemical Properties

The key physicochemical data for this compound are summarized below, providing essential information for experimental design and handling.

| Property | Value | Source |

| CAS Number | 5096-76-4 | [5][6][] |

| Molecular Formula | C₈H₆ClN₃ | [5][] |

| Molecular Weight | 179.61 g/mol | [8] |

| IUPAC Name | 3-chloro-6-(1H-pyrrol-1-yl)pyridazine | [] |

| Boiling Point | 357.6°C at 760 mmHg | [] |

| Density | 1.34 g/cm³ | [] |

| InChI Key | LQIVORYEWIDSDK-UHFFFAOYSA-N | [][8] |

Synthesis and Reactivity

The synthetic tractability of a scaffold is a critical factor for its adoption in research. This compound can be accessed through established and reliable synthetic organic chemistry methods.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The most logical and field-proven approach for the synthesis of this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the commercially available precursor, 3,6-dichloropyridazine. The electron-withdrawing nature of the pyridazine nitrogens activates the chlorine atoms towards substitution. The reaction with pyrrole, typically in the presence of a base to deprotonate the pyrrole nitrogen and enhance its nucleophilicity, leads to the displacement of one of the chlorine atoms. The reaction generally exhibits good regioselectivity due to subtle electronic differences between the C3 and C6 positions, though reaction conditions can be optimized to favor the desired monosubstituted product.

Experimental Protocol: A Representative Synthesis

This protocol is a self-validating system based on established methodologies for similar transformations.[9]

Objective: To synthesize this compound from 3,6-dichloropyridazine and pyrrole.

Materials:

-

3,6-Dichloropyridazine (1.0 eq)

-

Pyrrole (1.1 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,6-dichloropyridazine and anhydrous DMF. Stir until the solid is fully dissolved.

-

Addition of Reagents: Add anhydrous potassium carbonate to the solution, followed by the dropwise addition of pyrrole.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Chemical Reactivity and Potential for Derivatization

The true value of this compound lies in its potential as a chemical intermediate.[1] The chlorine atom at the C3 position is a key reactive handle. It is susceptible to further chemical modification through a variety of reactions, most notably:

-

Nucleophilic Aromatic Substitution: Reaction with various nucleophiles (amines, thiols, alkoxides) can introduce a wide range of functional groups at the C3 position.

-

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, Sonogashira, or Buchwald-Hartwig reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of complex molecular structures.[1][10]

This dual functionality—a stable pyrrole-pyridazine core and a reactive chlorine handle—makes it an exceptionally versatile building block for constructing diverse chemical libraries for high-throughput screening.

Spectroscopic and Analytical Characterization

While specific experimental data for the title compound is not broadly published, its spectroscopic profile can be predicted with a high degree of confidence based on its constituent functional groups.

Predicted Spectroscopic Profile

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons. The two protons on the pyridazine ring will appear as doublets. The protons on the pyrrole ring will likely appear as two distinct multiplets or triplets, corresponding to the α- and β-protons relative to the pyrrole nitrogen.

-

¹³C NMR: The spectrum will display eight unique carbon signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be characteristic of aromatic carbons in electron-deficient (pyridazine) and electron-rich (pyrrole) environments. The carbon atom attached to the chlorine (C3) will be significantly influenced by the halogen's electronegativity.

-

Infrared (IR) Spectroscopy: Key absorption bands would include C-H stretching for the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic systems, and a characteristic C-Cl stretching vibration in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

Chromatographic and Purity Analysis

Standard analytical techniques are crucial for verifying the purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing purity, typically showing a single major peak for a pure sample.[11] Gas Chromatography (GC) can also be used, provided the compound is thermally stable.

Applications in Drug Discovery and Development

The this compound scaffold is not merely a chemical curiosity; it is a platform for the rational design of new therapeutic agents.

Role as a Versatile Building Block

As established, the primary application of this compound is as a foundational building block.[1] Its pre-functionalized structure allows for rapid and efficient diversification. Medicinal chemists can utilize it to synthesize libraries of novel compounds, which can then be screened for various pharmacological activities.[1]

Potential for Structure-Activity Relationship (SAR) Studies

By systematically modifying the C3 position of the pyridazine ring, researchers can conduct detailed SAR studies.[1] This process involves synthesizing a series of analogs where the substituent at C3 is varied and then evaluating their biological activity. This allows for the identification of key structural features required for target binding and potency, guiding the optimization of lead compounds.

Examples of Structurally Related Bioactive Molecules

The potential of this scaffold is underscored by the biological activities of related structures. For instance, various 3-chloro-6-substituted-pyridazines have been investigated as intermediates in the synthesis of agents targeting neurological disorders and cancer.[9][12] The incorporation of piperazine or piperidine moieties at the C6 position has yielded compounds with significant biological activity, highlighting the modular nature of the pyridazine core in drug design.[12]

Safety, Handling, and Storage

| Hazard Category | Precautionary Guidance |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[15][16] |

| Skin Irritation | Causes skin irritation.[13][14][16] |

| Eye Irritation | Causes serious eye irritation/damage.[13][14][16] |

| Respiratory Irritation | May cause respiratory irritation.[13][16] |

Handling:

-

Always handle in a well-ventilated area or a chemical fume hood.[13][16][17]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][14][16]

-

Wash hands thoroughly after handling.[14]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][16]

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a strategically designed molecular scaffold with significant potential in the field of drug discovery. Its synthesis is straightforward, and its structure offers a reactive handle for extensive chemical modification. The combination of the medicinally relevant pyridazine and pyrrole heterocycles provides a strong foundation for the development of novel compounds with diverse pharmacological profiles. This guide has provided a comprehensive overview of its nomenclature, structure, synthesis, reactivity, and applications, establishing it as a high-value tool for researchers and scientists dedicated to advancing therapeutic innovation.

References

- 1. This compound | 5096-76-4 | Benchchem [benchchem.com]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. molecularinfo.com [molecularinfo.com]

- 6. 2abiotech.net [2abiotech.net]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. researchgate.net [researchgate.net]

- 10. 3-Chloro-6-pyridin-3-yl-pyridazine synthesis - chemicalbook [chemicalbook.com]

- 11. 66346-85-8 3-Chloro-6-pyrrolidin-1-yl-pyridazine AKSci W7735 [aksci.com]

- 12. chemimpex.com [chemimpex.com]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. 3-Chloropyridazine | C4H3ClN2 | CID 11274989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. echemi.com [echemi.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Solubility Profile of 3-Chloro-6-pyrrol-1-yl-pyridazine in Organic Solvents: A Framework for Systematic Assessment

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility of 3-Chloro-6-pyrrol-1-yl-pyridazine, a heterocyclic compound of significant interest in medicinal chemistry. Given the scarcity of publicly available quantitative solubility data for this specific molecule, this document emphasizes the foundational principles and experimental methodologies required for its systematic characterization. We delve into the physicochemical properties that govern its solubility, present detailed, field-proven protocols for both thermodynamic and kinetic solubility determination, and offer a structured approach to data interpretation. This guide is designed to equip researchers, chemists, and formulation scientists with the necessary tools to generate reliable solubility data, crucial for optimizing synthetic routes, purification strategies, and the development of viable drug delivery systems.

Introduction: The Strategic Importance of Solubility Data

This compound is a substituted pyridazine derivative that serves as a valuable building block in the synthesis of biologically active molecules. The pyridazine core is a well-established scaffold in medicinal chemistry, with derivatives showing potential in various therapeutic areas.[1] The successful progression of any new chemical entity from discovery to a viable drug candidate is critically dependent on its physicochemical properties, with solubility being a primary gatekeeper.

Understanding the solubility of this compound in a range of organic solvents is paramount for several key stages of drug development:

-

Process Chemistry: Optimizing reaction conditions, solvent selection for crystallization, and developing efficient purification protocols.

-

Preformulation: Identifying suitable solvent systems for creating stable formulations and for conducting early-stage in-vitro and in-vivo studies.

-

Analytical Chemistry: Developing robust analytical methods for quantification and quality control.

This guide provides the theoretical grounding and practical, step-by-step protocols to empower researchers to systematically evaluate the solubility profile of this important synthetic intermediate.

Foundational Physicochemical & Structural Analysis

The solubility behavior of a compound is intrinsically linked to its molecular structure. The "like dissolves like" principle, which states that substances with similar polarity and intermolecular forces are more likely to be soluble in one another, is the guiding concept.[2]

This compound (MW: 179.61 g/mol ) possesses distinct structural features that dictate its interaction with various solvents:[3]

-

The Pyridazine Ring: A six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring system is polar and capable of participating in dipole-dipole interactions and potentially weak hydrogen bonding as an acceptor.

-

The Chloro Group: An electron-withdrawing group that contributes to the molecule's overall polarity.

-

The Pyrrol-1-yl Group: A five-membered aromatic heterocycle. While the pyrrole ring itself is less polar than pyridazine, its linkage to the pyridazine core creates a larger, somewhat rigid structure that can influence crystal packing and solvation.

The interplay of these groups results in a molecule of moderate polarity. It is expected to exhibit preferential solubility in polar organic solvents over non-polar aliphatic hydrocarbons.

Caption: Key functional groups influencing polarity.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

In drug discovery and development, solubility is not a single value but is typically assessed in two distinct forms: kinetic and thermodynamic. Understanding the difference is crucial for applying the data correctly.

-

Kinetic Solubility: Measures the concentration of a compound at the point it begins to precipitate from a solution when added from a concentrated organic stock (e.g., DMSO).[4][5] This is a high-throughput method used in early discovery to quickly flag compounds that might have solubility issues in aqueous assay buffers.[4] However, it can often overestimate the true solubility due to the formation of supersaturated solutions or amorphous precipitates.[4]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a solute in a solvent at a specific temperature, where the solution is saturated and in equilibrium with an excess of the solid compound.[5] This is the gold-standard measurement, essential for preformulation and process development, as it reflects the stable state of the system.[6] The shake-flask method is the most reliable technique for its determination.[6]

Caption: Role of solubility types in drug development.

Experimental Protocols for Solubility Determination

A standardized and meticulously documented experimental protocol is essential for generating reliable and reproducible solubility data.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This protocol details the definitive method for measuring equilibrium solubility.[6]

Objective: To determine the maximum concentration of this compound that dissolves in various organic solvents at a controlled temperature (e.g., 25 °C) under equilibrium conditions.

Materials & Reagents:

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade or higher), e.g.:

-

Methanol (Polar, Protic)

-

Ethanol (Polar, Protic)

-

Acetonitrile (Polar, Aprotic)

-

Acetone (Polar, Aprotic)

-

Ethyl Acetate (Intermediate Polarity)

-

Dichloromethane (DCM) (Non-polar)

-

Toluene (Non-polar)

-

Heptane (Non-polar, Aliphatic)

-

-

2-mL glass vials with PTFE-lined caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker/incubator

-

Centrifuge

-

Calibrated pipettes

-

HPLC system with UV detector or LC-MS

Procedure:

-

Preparation: Add an excess amount of solid this compound to a tared 2-mL glass vial (e.g., 5-10 mg). The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in a shaker-incubator set to a constant temperature (e.g., 25 °C). Shake the vials at a consistent speed for at least 24 hours to ensure equilibrium is reached. A 48-hour period is recommended to confirm equilibrium by taking measurements at both 24 and 48 hours.

-

Phase Separation: After equilibration, allow the vials to rest at the set temperature for at least 2 hours to allow the excess solid to settle. Centrifuge the vials (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solid.

-

Sampling: Carefully withdraw a known aliquot of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.

-

Dilution: Immediately dilute the aliquot with a known volume of a suitable mobile phase or solvent in which the compound is highly soluble to prevent precipitation. A serial dilution may be necessary to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method. Determine the concentration by comparing the peak area to a standard curve prepared with known concentrations of this compound.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Express the result in mg/mL and mol/L.

References

The Biological Potential of 3-Chloro-6-pyrrol-1-yl-pyridazine Derivatives: A Technical Guide for Drug Discovery Professionals

Executive Summary: The hybridization of distinct pharmacophores into a single molecular framework is a cornerstone of modern drug discovery, aimed at generating novel compounds with enhanced efficacy and unique biological activity profiles. This guide focuses on the therapeutic potential of derivatives built upon the 3-chloro-6-pyrrol-1-yl-pyridazine scaffold. This core structure synergistically combines the electron-deficient pyridazine ring, a privileged scaffold in numerous approved drugs, with the electron-rich pyrrole moiety, a fundamental component of many natural products and synthetic pharmaceuticals.[1] The strategically positioned chlorine atom at the C-3 position serves as a versatile synthetic handle, enabling extensive derivatization and facilitating systematic structure-activity relationship (SAR) studies.[1] This document provides an in-depth exploration of the synthesis, key biological activities—with a focus on anticancer and anti-inflammatory applications—and mechanistic underpinnings of this promising class of compounds, intended for researchers, medicinal chemists, and drug development scientists.

Part 1: The this compound Scaffold: A Rationale for Investigation

The Pyridazine Moiety: A Privileged Structure in Medicinal Chemistry

The pyridazine ring, a six-membered diazine heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in drug development.[2][3] Its unique electronic properties and ability to participate in robust hydrogen bonding interactions have led to its incorporation into a wide array of therapeutic agents.[3] Marketed drugs containing the pyridazine core demonstrate its versatility, with applications ranging from oncology (e.g., Tepotinib) to cardiovascular disease (e.g., Pildralazine).[4] The nitrogen atoms influence the molecule's polarity and metabolic stability, making the pyridazine nucleus an attractive starting point for designing novel drug candidates targeting diverse biological processes.[2][5]

The Pyrrole Ring: A Cornerstone of Bioactive Molecules

The pyrrole ring, a five-membered aromatic heterocycle, is another foundational motif in medicinal chemistry, present in essential natural products like heme and chlorophyll as well as blockbuster drugs such as the cholesterol-lowering agent atorvastatin and the anticancer drug sunitinib.[1][4] The pyrrole scaffold is highly valued for its capacity to modulate critical drug-like properties, including solubility, lipophilicity, and hydrogen-bonding potential, while engaging in various biological interactions.[1] Pyrrole derivatives have exhibited a vast spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory effects.[1]

Rationale for Hybridization: Synergistic Potential

The strategic fusion of the electron-rich pyrrole ring with the electron-deficient pyridazine core creates a hybrid architecture with unique electronic and physicochemical properties.[1] This combination is designed to explore potential synergistic effects, where the integrated molecule exhibits activities superior to its individual components. The this compound scaffold is particularly valuable as the C3-chlorine atom is a highly reactive site, serving as an excellent anchor for introducing chemical diversity through reactions like nucleophilic substitution and palladium-catalyzed cross-coupling.[1] This enables the synthesis of large compound libraries for screening and optimization of biological activity.

Part 2: Synthesis and Derivatization Strategies

The development of a robust synthetic platform is critical for exploring the therapeutic potential of the this compound scaffold. The general approach involves the initial construction of the core structure, followed by diversification at the reactive C3-chloro position.

Synthesis of the Core Scaffold

While multiple routes to pyridazine synthesis exist, a common approach involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[6] For the specific pyrrol-1-yl substitution, the synthesis could plausibly start from 3,6-dichloropyridazine, a commercially available precursor. A nucleophilic substitution reaction with pyrrole under appropriate basic conditions would yield the this compound core.

Key Derivatization Workflow

The C3-chloro group is the primary site for chemical modification. Its reactivity allows for a wide range of transformations, enabling the exploration of chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Part 3: Anticancer Activity

Pyridazine-containing compounds have demonstrated significant potential as anticancer agents by targeting a diverse array of biological processes involved in cancer progression.[2][5]

Mechanism of Action: Targeting Oncogenic Pathways

3.1.1 Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, primarily driven by the VEGF signaling pathway. Several pyridazine-containing compounds have been reported as potent inhibitors of VEGFR kinases.[7][8] By blocking the ATP-binding site of the VEGFR tyrosine kinase, these derivatives inhibit its autophosphorylation and downstream signaling, leading to a suppression of tumor-induced angiogenesis.

3.1.2 Inhibition of Cyclooxygenase-2 (COX-2) The COX-2 enzyme is often overexpressed in various cancers and contributes to inflammation-driven tumorigenesis. Selective inhibition of COX-2 is a validated strategy for cancer therapy and prevention. Pyridazine derivatives have emerged as a novel prototype for developing potent and selective COX-2 inhibitors.[9][10]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a framework for assessing the cytotoxic effects of synthesized derivatives on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., HCT-116 colon cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 0.1 to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Imatinib, Doxorubicin).[7]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

Data Presentation: Representative Cytotoxicity Data

| Compound | R-Group at C3 | Cell Line | IC₅₀ (µM)[7] |

| Derivative A | 4-Fluorophenyl | HCT-116 | 35.2 |

| Derivative B | 2-Chloro-3-pyridyl | HCT-116 | 30.3 |

| Derivative C | 4-Fluorophenyl | MCF-7 | 28.9 |

| Derivative D | 2-Chloro-3-pyridyl | MCF-7 | 25.1 |

| Imatinib | (Reference) | HCT-116 | 33.1 |

| Imatinib | (Reference) | MCF-7 | > 50 |

Note: Data is representative and based on values reported for similar pyridazine structures.[7]

Part 4: Anti-inflammatory Activity

Chronic inflammation is a key contributor to numerous diseases, making the development of novel anti-inflammatory agents a therapeutic priority. The pyridazinone core, a close relative of pyridazine, has emerged as a leading structure for developing anti-inflammatory agents with potentially low ulcerogenic effects.[9][11]

Mechanism of Action: Modulating Inflammatory Pathways

4.1.1 Inhibition of NF-κB Transcriptional Activity The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In resting cells, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the degradation of IκB and the translocation of NF-κB to the nucleus, where it drives the expression of inflammatory genes like IL-6 and TNF-α. Some pyridazinone derivatives have been shown to inhibit LPS-induced NF-κB activity, representing a key anti-inflammatory mechanism.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridazine synthesis [organic-chemistry.org]

- 7. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]

- 8. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity [mdpi.com]

Unveiling the Therapeutic Potential of 3-Chloro-6-pyrrol-1-yl-pyridazine: A Roadmap for Target Identification and Validation in Oncology

An In-depth Technical Guide

Abstract

The confluence of pyridazine and pyrrole scaffolds in a single molecular entity presents a compelling starting point for novel therapeutic development. The compound 3-Chloro-6-pyrrol-1-yl-pyridazine, while primarily recognized as a synthetic intermediate, embodies a structural framework ripe for exploration against critical targets in oncology.[1][2] The pyridazine core is a well-established pharmacophore in numerous biologically active agents, while the pyrrole ring is a cornerstone of many natural and synthetic drugs.[3][4] This guide delineates a strategic, data-driven approach for researchers and drug development professionals to investigate the therapeutic potential of this compound. We will focus on its inferred potential as a protein kinase inhibitor, proposing specific, high-value oncology targets and outlining a comprehensive, multi-tiered experimental workflow for target validation. This document serves not as a declaration of proven activity, but as a rigorous, scientifically-grounded roadmap for discovery.

Introduction: The Chemical and Therapeutic Rationale

This compound is a heterocyclic compound featuring a pyridazine ring substituted with a pyrrole at the 6-position and a reactive chlorine atom at the 3-position. The strategic placement of these moieties provides a unique electronic and steric profile.

-

The Pyrrolopyridazine Scaffold: The fusion of these two heterocyclic systems is significant. The pyrrolopyridine nucleus is known to mimic the purine ring of ATP, the ubiquitous substrate for protein kinases.[5] This structural analogy makes compounds built on this scaffold prime candidates for ATP-competitive kinase inhibitors, a highly successful class of anticancer drugs.[5]

-

The Reactive Chlorine Handle: The chlorine atom at the 3-position is a key feature for medicinal chemistry. It serves as a versatile synthetic handle, allowing for the generation of extensive compound libraries through reactions like nucleophilic substitution or palladium-catalyzed cross-coupling.[2] This enables systematic Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Given the established role of pyridazine and pyrrolopyridine derivatives in oncology, particularly as kinase inhibitors, this guide will focus on a hypothesis-driven exploration of this compound against key oncogenic protein kinases.[6][7][8]

Hypothesized Target Class: Protein Kinase Inhibition

The dysregulation of protein kinase activity is a hallmark of cancer, driving uncontrolled cell proliferation, survival, and metastasis. The structural features of this compound strongly suggest its potential as a kinase inhibitor. We will explore two high-impact, yet distinct, kinase targets in oncology: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Potential Target 1: Epidermal Growth Factor Receptor (EGFR)

Rationale for Target Selection: EGFR is a receptor tyrosine kinase that plays a pivotal role in the progression of various cancers, including non-small cell lung cancer and colon cancer.[6] Studies on structurally related spiro-pyrrolopyridazine derivatives have demonstrated their potential for EGFR inhibition and antiproliferative activity against cancer cell lines.[6][9] This precedent makes EGFR a primary candidate target for this compound.

Hypothesized Mechanism of Action: We hypothesize that this compound functions as an ATP-competitive inhibitor of the EGFR kinase domain. The compound is predicted to bind to the ATP-binding pocket, with the pyrrolopyridazine core forming key hydrogen bond interactions with the hinge region of the kinase, thereby preventing ATP binding and subsequent autophosphorylation and downstream signaling.

Diagram: Hypothesized EGFR Pathway Inhibition

Caption: EGFR signaling pathway and the proposed point of inhibition.

Experimental Validation Workflow for EGFR Inhibition

A multi-step, hierarchical approach is essential to validate EGFR as a target.

Workflow Diagram: Target Validation

Caption: A streamlined workflow for validating kinase inhibitors.

Step 1: In Vitro Kinase Activity Assay

This initial step directly measures the compound's ability to inhibit the enzymatic activity of purified EGFR kinase.

-

Protocol: ADP-Glo™ Kinase Assay (Promega)

-

Reagent Preparation: Prepare a reaction buffer containing recombinant human EGFR kinase domain and a suitable substrate (e.g., poly(Glu,Tyr) 4:1).

-

Compound Titration: Perform a serial dilution of this compound in DMSO, then dilute further in the reaction buffer to create a range of concentrations (e.g., 10 µM to 1 nM).

-

Kinase Reaction Initiation: In a 384-well plate, add 5 µL of the compound dilution, 10 µL of the enzyme/substrate mix, and initiate the reaction by adding 10 µL of a 10 µM ATP solution. Include "no enzyme" and "no compound" controls.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion & Detection: Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Luminescence Generation: Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and induce a luciferase-driven luminescence signal. Incubate for 30 minutes.

-

Data Acquisition: Measure luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP generated and thus, kinase activity.

-

Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

-

-

Hypothetical Data Summary

| Compound | Target Kinase | IC50 (nM) |

| This compound | EGFR | 85 |

| Gefitinib (Control) | EGFR | 25 |

Step 2: Cell-Based Antiproliferative Assay

This step assesses the compound's ability to inhibit the growth of cancer cells that are dependent on EGFR signaling.

-

Protocol: XTT Cell Proliferation Assay

-

Cell Seeding: Seed A549 (human lung carcinoma, EGFR-expressing) cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

XTT Reagent Addition: Add 50 µL of XTT labeling mixture to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the XTT tetrazolium salt to a colored formazan product.

-

Data Acquisition: Measure the absorbance of the formazan product at 450 nm using a plate-reading spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

-

-

Hypothetical Data Summary

| Compound | Cell Line | Target | GI50 (µM) |

| This compound | A549 | EGFR | 1.2 |

| Gefitinib (Control) | A549 | EGFR | 0.5 |

Step 3: Target Engagement Assay (Western Blot)

This crucial step confirms that the compound inhibits the intended target within the cell.

-

Protocol: Western Blot for Phospho-EGFR

-

Cell Treatment: Culture A549 cells to ~80% confluency. Serum-starve the cells for 12 hours.

-

Inhibition: Pre-treat the cells with varying concentrations of this compound for 2 hours.

-

Stimulation: Stimulate the cells with 100 ng/mL of EGF for 15 minutes to induce EGFR phosphorylation.

-

Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phospho-EGFR (pY1068) and total EGFR. Use a loading control like GAPDH or β-actin.

-

Detection: Use HRP-conjugated secondary antibodies and an ECL substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities. A dose-dependent decrease in the pEGFR/Total EGFR ratio confirms target engagement.

-

Conclusion and Future Directions

This guide presents a hypothesis-driven framework for evaluating this compound as a potential anticancer agent. By leveraging its structural similarity to known ATP-competitive kinase inhibitors, we have identified EGFR as a high-priority potential target. The detailed experimental workflows provide a clear and robust path for validating this hypothesis, from initial biochemical screening to confirmation of target engagement in a cellular context.

Successful validation would position this compound as a valuable lead compound. The reactive chlorine at the 3-position offers a prime opportunity for medicinal chemists to synthesize a focused library of analogs. These derivatives could then be screened through the same validation cascade to identify compounds with enhanced potency, improved selectivity against a panel of kinases, and favorable drug-like properties, ultimately paving the way for a new class of targeted cancer therapeutics.

References

- 1. 3-Chloro-6-pyrrolidin-1-yl-pyridazine [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. sarpublication.com [sarpublication.com]

- 4. scispace.com [scispace.com]

- 5. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

The Emergence of 3-Chloro-6-pyrrol-1-yl-pyridazine: A Technical Guide to a Novel Building Block for Targeted Protein Degradation

Abstract

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this technology are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which are meticulously constructed from three key components: a target protein binder, an E3 ubiquitin ligase ligand, and a connecting linker. The discovery and optimization of novel building blocks for these components are critical to expanding the scope and efficacy of TPD. This in-depth technical guide introduces 3-chloro-6-pyrrol-1-yl-pyridazine , a novel heterocyclic scaffold increasingly recognized as a valuable building block for the synthesis of next-generation protein degraders. We will explore its physicochemical properties, detail its synthesis, and provide a scientifically-grounded perspective on its application in the rational design of PROTACs, including a hypothesized engagement of the DCAF16 E3 ligase. This guide is intended for researchers, medicinal chemists, and drug development professionals actively working in the field of targeted protein degradation.

Introduction: The Imperative for Novel Building Blocks in Protein Degradation

The paradigm of small molecule drug discovery has traditionally focused on occupancy-driven inhibition of protein function. Targeted Protein Degradation, however, leverages an event-driven mechanism, hijacking the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins entirely.[1] This is achieved through bifunctional degraders that act as molecular bridges, bringing a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent destruction by the proteasome.[2]

The success of a PROTAC is contingent on the intricate interplay of its three components. While much effort has been focused on developing potent ligands for target proteins, the choice of the E3 ligase ligand and the nature of the linker are equally critical for achieving optimal degradation efficiency, selectivity, and favorable pharmacokinetic properties.[3] Although ligands for well-established E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL) are widely used, the exploration of new E3 ligase recruiters is a burgeoning area of research, promising to unlock tissue-specific degradation and overcome resistance mechanisms.[2]

It is within this context that novel, synthetically versatile building blocks like This compound emerge as key enabling tools for the next wave of protein degrader development.

Physicochemical Properties and Strategic Advantages of the Pyridazine Core

The pyridazine ring is a unique heterocyclic scaffold with a distinct set of physicochemical properties that make it an attractive component for medicinal chemistry and, specifically, for protein degrader design.[4]

| Property | Value/Characteristic | Implication for Protein Degraders |

| Molecular Weight | 179.61 g/mol | A low molecular weight starting point, advantageous for building larger PROTAC molecules while staying within a reasonable size for maintaining drug-like properties. |

| Polarity | High dipole moment | Can improve aqueous solubility, a common challenge for "beyond Rule of Five" PROTAC molecules.[5] |

| Hydrogen Bonding | Two nitrogen atoms as H-bond acceptors | Potential for specific interactions within the E3 ligase binding pocket, contributing to affinity and selectivity.[4] |

| Synthetic Handle | Reactive chloro group at C3 | Provides a reliable and strategically positioned site for the attachment of linkers through various cross-coupling reactions. |

| Metabolic Stability | Generally stable heterocyclic core | Can contribute to improved metabolic stability of the final degrader molecule. |

The inherent polarity of the pyridazine nucleus can help to mitigate the high lipophilicity often associated with PROTACs, potentially leading to improved cell permeability and pharmacokinetic profiles.[5] The strategic placement of the chloro group provides a chemically tractable handle for linker attachment without compromising the core scaffold's potential interactions with a target protein.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a reliable and scalable two-step process starting from the commercially available 3,6-dichloropyridazine. The following protocol is an adaptation of established methods for the synthesis of related 3-chloro-6-substituted pyridazines.

Step 1: Synthesis of 3-Chloro-6-hydrazinylpyridazine

This initial step involves a nucleophilic aromatic substitution of one of the chlorine atoms in 3,6-dichloropyridazine with hydrazine.

-

Reactants:

-

3,6-Dichloropyridazine (1 equiv.)

-

Hydrazine hydrate (excess, e.g., 5-10 equiv.)

-

Ethanol (as solvent)

-

-

Procedure:

-

Dissolve 3,6-dichloropyridazine in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add hydrazine hydrate dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 3-chloro-6-hydrazinylpyridazine as a solid.

-

Step 2: Synthesis of this compound

The second step is a condensation reaction between the synthesized 3-chloro-6-hydrazinylpyridazine and 2,5-dimethoxytetrahydrofuran (a precursor to succinaldehyde) to form the pyrrole ring. This is a variation of the Paal-Knorr pyrrole synthesis.

-

Reactants:

-

3-Chloro-6-hydrazinylpyridazine (1 equiv.)

-

2,5-Dimethoxytetrahydrofuran (1.1 equiv.)

-

Glacial acetic acid (as solvent and catalyst)

-

-

Procedure:

-

Suspend 3-chloro-6-hydrazinylpyridazine in glacial acetic acid in a round-bottom flask.

-

Add 2,5-dimethoxytetrahydrofuran to the suspension.

-

Heat the reaction mixture to reflux for 2-3 hours. The reaction should become homogeneous as it progresses. Monitor by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Application in PROTAC Design: A Hypothesized Role in DCAF16 Recruitment

While this compound is commercially available as a PROTAC building block, its specific E3 ligase target is not yet widely published in peer-reviewed literature. However, based on structural analysis and the growing understanding of E3 ligase-ligand interactions, we can formulate a strong hypothesis for its intended use.

The pyridazine core is a bioisostere for other aromatic systems and its unique electronic properties can lead to novel binding modes. While not a classic VHL or CRBN ligand, the pyrrol-pyridazine scaffold bears resemblance to fragments that could potentially bind to less-explored E3 ligases. One such candidate is DCAF16 (DDB1 and CUL4 associated factor 16), a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase. The exploration of novel DCAF E3 ligases is a key area in expanding the scope of TPD.

Hypothesis: The this compound moiety is designed to act as a novel ligand for the DCAF16 E3 ligase. The pyrrole and pyridazine nitrogens may engage in key hydrogen bonding interactions within the DCAF16 substrate-binding pocket, while the overall planar structure could facilitate favorable pi-stacking interactions.

The workflow for incorporating this building block into a PROTAC would proceed as follows:

References

- 1. nbinno.com [nbinno.com]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles | Semantic Scholar [semanticscholar.org]

- 5. Palladium(II)-Catalyzed C(sp)-C(sp2) Coupling: A Direct Approach to Multi-Substituted Pyrrolo[1,2-a]pyrazines [organic-chemistry.org]

The Chemistry and Applications of 3-Chloro-6-pyrrol-1-yl-pyridazine: A Technical Guide for Researchers

Abstract

The hybrid heterocyclic scaffold of 3-chloro-6-pyrrol-1-yl-pyridazine represents a molecule of significant interest in contemporary medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of its synthesis, chemical reactivity, and diverse applications, with a particular focus on its role as a versatile building block for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a comprehensive overview and practical, field-proven insights into the utilization of this potent chemical entity.

Introduction: The Strategic Amalgamation of Two Privileged Heterocycles

The pyridazine ring, an aromatic six-membered heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore.[1] Its unique electronic properties, including a high dipole moment and hydrogen bonding capabilities, contribute to its prevalence in a range of biologically active compounds. Similarly, the pyrrole ring, a five-membered aromatic heterocycle, is a fundamental component of numerous natural products and synthetic drugs, valued for its ability to engage in various biological interactions.[1]

The strategic fusion of these two privileged scaffolds in this compound creates a unique molecular architecture with a rich potential for chemical diversification and biological activity. The electron-deficient nature of the pyridazine ring is complemented by the electron-rich pyrrole moiety, and the presence of a reactive chlorine atom at the 3-position provides a versatile handle for the introduction of a wide array of functional groups. This guide will delve into the synthetic pathways to access this core, the predictable reactivity that allows for rational drug design, and the emerging applications that highlight its therapeutic promise.

Synthesis of the this compound Core

The most logical and efficient synthetic route to this compound is through a Paal-Knorr pyrrole synthesis, a classic and reliable method for the formation of pyrrole rings.[2][3] This approach utilizes the readily available starting material, 3-chloro-6-hydrazinopyridazine.

Underlying Principle: The Paal-Knorr Reaction

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or hydrazine to yield a pyrrole.[2] The reaction typically proceeds under neutral or mildly acidic conditions. The mechanism involves the initial formation of a hemiaminal, followed by cyclization and subsequent dehydration to afford the aromatic pyrrole ring.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for similar heterocyclic syntheses.[4]

Materials:

-

3-Chloro-6-hydrazinopyridazine

-

2,5-Dimethoxytetrahydrofuran

-

Ethanol

-

Acetic Acid (Glacial)

-

Water (Deionized)

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) supplies

Procedure:

-

To a solution of 3-chloro-6-hydrazinopyridazine (1.0 eq) in ethanol, add 2,5-dimethoxytetrahydrofuran (1.1 eq).

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

-

Reduce the solvent volume in vacuo using a rotary evaporator.

-

Add water to the concentrated mixture to precipitate the crude product.

-

Collect the solid product by filtration and wash with cold water.

-

Dry the product under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol.

Causality Behind Experimental Choices:

-

2,5-Dimethoxytetrahydrofuran: This reagent serves as a stable and easy-to-handle precursor to succinaldehyde (a 1,4-dicarbonyl compound) under acidic conditions.

-

Acetic Acid: The acidic catalyst is crucial for the in situ generation of the dicarbonyl compound from its acetal precursor and to facilitate the dehydration steps in the Paal-Knorr cyclization.

-